molecular formula C11H7BrF3N3O B15225276 2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine

2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine

Cat. No.: B15225276
M. Wt: 334.09 g/mol
InChI Key: CKHLVRBIWWKCPN-UHFFFAOYSA-N
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Description

2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of triazolo-oxazines. This compound is characterized by the presence of a triazole ring fused with an oxazine ring, along with a bromine atom and a trifluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Formation of the Oxazine Ring: The oxazine ring is formed by the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a trifluorophenyl halide.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it of interest in the development of new materials, such as organic semiconductors.

    Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Oxazine Derivatives: Compounds with an oxazine ring may have similar electronic properties and applications in materials science.

    Bromo-substituted Heterocycles: These compounds share the presence of a bromine atom and may undergo similar chemical reactions.

Properties

Molecular Formula

C11H7BrF3N3O

Molecular Weight

334.09 g/mol

IUPAC Name

2-bromo-8-(2,3,4-trifluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C11H7BrF3N3O/c12-11-16-10-9(19-4-3-18(10)17-11)5-1-2-6(13)8(15)7(5)14/h1-2,9H,3-4H2

InChI Key

CKHLVRBIWWKCPN-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=NC(=NN21)Br)C3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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